3-(3-formyl-1H-indol-5-yl)benzonitrile
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Overview
Description
3-(3-formyl-1H-indol-5-yl)benzonitrile is a chemical compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound has a molecular formula of C16H10N2O and a molecular weight of 246.26 g/mol . Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-formyl-1H-indol-5-yl)benzonitrile typically involves the construction of the indole ring system followed by functionalization at specific positions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . Another approach involves the use of microwave-enhanced Knoevenagel condensation to prepare indolyl alkenes .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-formyl-1H-indol-5-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: 3-(3-carboxy-1H-indol-5-yl)benzonitrile.
Reduction: 3-(3-formyl-1H-indol-5-yl)benzylamine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
3-(3-formyl-1H-indol-5-yl)benzonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-formyl-1H-indol-5-yl)benzonitrile involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-formyl-1H-indole-5-carbonitrile: Similar structure with a formyl group at the 3-position and a nitrile group at the 5-position.
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Compounds with similar indole core structures and varying functional groups.
Uniqueness
3-(3-formyl-1H-indol-5-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a formyl group and a nitrile group on the indole ring makes it a versatile intermediate for further chemical modifications and applications .
Properties
Molecular Formula |
C16H10N2O |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
3-(3-formyl-1H-indol-5-yl)benzonitrile |
InChI |
InChI=1S/C16H10N2O/c17-8-11-2-1-3-12(6-11)13-4-5-16-15(7-13)14(10-19)9-18-16/h1-7,9-10,18H |
InChI Key |
AZVOCLISXXHSNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC3=C(C=C2)NC=C3C=O)C#N |
Origin of Product |
United States |
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